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Compound of Interest

Compound Name: 1-Azidooctane

Cat. No.: B1266841 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Azidooctane

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
azidooctane (C₈H₁₇N₃), a linear alkyl azide of interest in various chemical research and

development applications, including click chemistry and the synthesis of novel functionalized

molecules. This document is intended for researchers, scientists, and professionals in drug

development who require detailed spectroscopic information and the methodologies for its

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-azidooctane, covering

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Azidooctane

Chemical Shift (δ)
ppm

Multiplicity
Integration (No. of
Protons)

Assignment

3.26 Triplet (t) 2H -CH₂-N₃

1.60 Multiplet (m) 2H -CH₂-CH₂-N₃

1.43-1.00 Broad (br) 10H -(CH₂)₅-

0.89 Triplet (t) 3H -CH₃
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 1-Azidooctane

Chemical Shift (δ) ppm Assignment

51.41 -CH₂-N₃

31.69 -CH₂-

29.06 -CH₂-

28.78 -CH₂-

26.66 -CH₂-

22.56 -CH₂-

13.96 -CH₃

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 1-Azidooctane

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H Asymmetric Stretch (Alkyl)

~2855 Strong C-H Symmetric Stretch (Alkyl)

~2100 Strong, Sharp N₃ Asymmetric Stretch (Azide)

~1465 Medium C-H Bend (Methylene)

~1378 Medium C-H Bend (Methyl)

~1260 Weak N₃ Symmetric Stretch (Azide)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Azidooctane
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m/z Relative Intensity Assignment

155.24 Low [M]⁺ (Molecular Ion)

84 High [C₆H₁₂]⁺

70 100% [C₅H₁₀]⁺ (Base Peak)

56 High [C₄H₈]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-azidooctane (typically 5-10 mg) is prepared in a deuterated solvent, such as

chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. A small amount of an internal

standard, commonly tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00

ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically operating at 75-125 MHz. Proton decoupling is employed to simplify the spectrum to

single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of neat 1-azidooctane, which is a liquid at room temperature, is obtained

using the thin-film method. A drop of the compound is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to create a thin liquid film. The spectrum is recorded
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using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400

cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the sample is introduced into the instrument, often via

direct injection or through a gas chromatograph (GC) for separation from any impurities. In the

EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation of the molecule. The resulting positively charged ions are then

separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-azidooctane.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 1-
azidooctane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

